molecular formula C8H9F2NO B12331694 Benzenamine, 4-(difluoromethyl)-2-methoxy-

Benzenamine, 4-(difluoromethyl)-2-methoxy-

Cat. No.: B12331694
M. Wt: 173.16 g/mol
InChI Key: VOQCPKHUXNBKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(difluoromethyl)-2-methoxy- typically involves the introduction of the difluoromethyl group onto the benzene ring. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. These reagents facilitate the formation of the C(sp2)-CF2H bond under specific conditions . The reaction often requires the presence of a catalyst, such as a transition metal complex, to enhance the efficiency and selectivity of the difluoromethylation process .

Industrial Production Methods

In an industrial setting, the production of Benzenamine, 4-(difluoromethyl)-2-methoxy- may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(difluoromethyl)-2-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of Benzenamine, 4-(difluoromethyl)-2-methoxy- involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

4-(difluoromethyl)-2-methoxyaniline

InChI

InChI=1S/C8H9F2NO/c1-12-7-4-5(8(9)10)2-3-6(7)11/h2-4,8H,11H2,1H3

InChI Key

VOQCPKHUXNBKHM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.